Perseitol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Perseitol has been reported in Parmotrema cetratum and Persea americana with data available.

Diabetes and Glucose Control:

Studies suggest perseitol may improve glucose tolerance and reduce insulin resistance in individuals with type 2 diabetes. A study published in the journal "Metabolism" found that perseitol supplementation in diabetic mice led to improved blood sugar control and reduced hepatic glucose production []. Similarly, research published in "Diabetes Care" demonstrated that perseitol intake in humans with type 2 diabetes enhanced insulin sensitivity and improved glycemic control [].

Obesity and Weight Management:

Perseitol exhibits potential benefits in managing obesity and promoting weight loss. Studies in rodents have shown that perseitol supplementation led to reduced body weight and fat mass accumulation []. Additionally, research published in "Obesity Research" suggests that perseitol consumption may decrease food intake and increase satiety, potentially contributing to weight management efforts [].

Metabolic Syndrome:

Perseitol may offer favorable effects on metabolic syndrome, a cluster of conditions including high blood pressure, unhealthy cholesterol levels, and elevated blood sugar. Research published in "The American Journal of Clinical Nutrition" demonstrated that perseitol supplementation improved blood pressure and lipid profiles in individuals with metabolic syndrome.

Cardiovascular Health:

Mechanism of Action:

While the exact mechanisms by which perseitol exerts its health benefits remain under investigation, current research suggests its potential involvement in:

- Modulating gut microbiota: Perseitol may influence the composition of gut bacteria, potentially impacting metabolic health.

- Improving insulin sensitivity: Perseitol may enhance the body's ability to utilize insulin, leading to better blood sugar control [].

- Activating AMPK pathway: Perseitol may activate AMPK, a cellular energy sensor that regulates metabolism and promotes fat burning [].

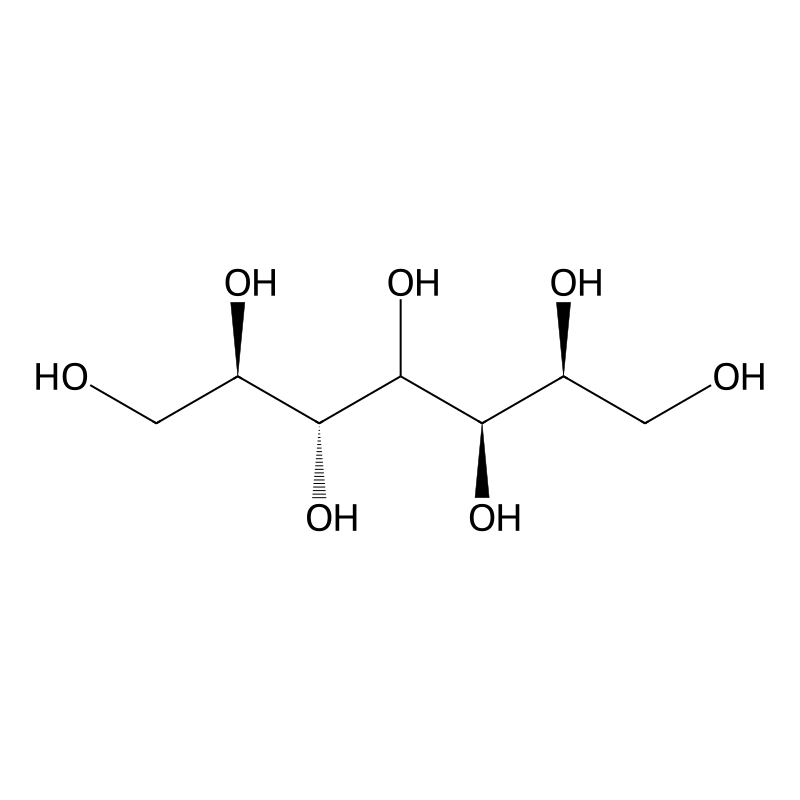

Perseitol, also known as D-perseitol, is a seven-carbon sugar alcohol (heptitol) that has garnered attention for its presence in various plant species, particularly the avocado (Persea americana). It is characterized by its structural formula, which consists of seven carbon atoms, with hydroxyl groups attached to each carbon, making it a polyol. Perseitol plays a crucial role in plant metabolism and is involved in the transport and storage of carbohydrates.

Research suggests perseitol might have various biological functions:

- Osmolyte: Perseitol may act as an osmolyte, a molecule that helps regulate water balance within avocado cells [].

- Antioxidant activity: Studies suggest perseitol may possess some antioxidant properties, potentially contributing to avocado's health benefits [].

- Antimicrobial effects: In vitro studies have shown perseitol exhibiting some inhibitory effects against certain bacteria [].

Perseitol is primarily involved in several biochemical pathways within plants. One significant reaction is its conversion to D-mannoheptulose, another seven-carbon sugar that serves as an energy source and transport carbohydrate. This interconversion occurs through enzymatic processes, notably involving aldolase enzymes that facilitate the transformation between these two sugars . Additionally, perseitol can undergo oxidation reactions to yield various derivatives, which may have implications for its biological activity and applications in food science and nutrition.

Perseitol exhibits several biological activities that contribute to its significance in plant physiology. It is known to be a major soluble sugar in the phloem sap of avocado trees, indicating its role in carbohydrate transport and storage . Studies have shown that perseitol can influence osmotic balance and may act as a protective agent against environmental stressors. Its presence in plant tissues suggests potential antioxidant properties, although further research is needed to fully elucidate these effects.

The synthesis of perseitol can be achieved through various methods:

- Natural Extraction: The most common method involves extracting perseitol from avocado fruit, where it naturally occurs.

- Chemical Synthesis: Several synthetic routes have been developed, including the use of chiral building blocks and multistep reactions that yield perseitol with high stereochemical control .

- Biotechnological Approaches: Enzymatic synthesis using specific enzymes has been explored to produce perseitol from precursor sugars or sugar alcohols.

These methods highlight the versatility of perseitol synthesis, catering to both natural extraction and synthetic production.

Perseitol has several applications across different fields:

- Nutritional Science: As a sugar alcohol, perseitol has potential uses as a low-calorie sweetener and may be beneficial for diabetic diets due to its lower glycemic index compared to traditional sugars.

- Food Industry: Its properties as a humectant can enhance moisture retention in food products.

- Pharmaceuticals: Research into its biological properties may lead to applications in developing nutraceuticals or functional foods.

Research on the interactions of perseitol with other compounds has revealed its potential synergistic effects. Notably, studies have indicated that perseitol interacts with other sugars like D-mannoheptulose during metabolic processes. This interaction could play a role in enhancing the stability and bioavailability of these sugars within plant systems . Further studies are necessary to elucidate the full spectrum of interactions involving perseitol in both plant biology and potential health benefits.

Perseitol shares structural similarities with other heptitols and sugar alcohols. Here are some notable compounds for comparison:

| Compound | Structure Type | Biological Role | Unique Aspects |

|---|---|---|---|

| D-Mannoheptulose | Heptose | Energy transport | Directly involved in metabolic pathways |

| D-Sedoheptulose | Heptose | Energy storage | Precursor for various biosynthetic pathways |

| Sorbitol | Hexitol | Sugar alcohol; energy source | Commonly used as a sweetener |

| Mannitol | Hexitol | Osmotic agent; used in pharmaceuticals | Known for its diuretic properties |

Perseitol's uniqueness lies in its specific role within avocado metabolism and its potential health benefits as a low-calorie sweetener, distinguishing it from other similar compounds that may not exhibit the same functional properties .

Photosynthetic Origins in Avocado (Persea americana)

Perseitol represents a distinctive seven-carbon sugar alcohol (heptitol) that serves as a major photosynthetic product in avocado (Persea americana) tissues [5]. This compound, chemically designated as D-glycero-D-galacto-heptitol with the molecular formula C7H16O7, is synthesized through specialized metabolic pathways that distinguish avocado from most other fruit species [1] [2]. The biosynthetic origin of perseitol is intimately linked to photosynthetic carbon fixation processes, where it functions alongside mannoheptulose as one of the predominant seven-carbon sugars in avocado metabolism [3] [5].

Research investigations have demonstrated that perseitol accumulates to substantial concentrations in avocado leaves, with mature source leaves containing up to 174.0 ± 6.4 milligrams per gram dry weight, representing approximately 67.5% of total seven-carbon sugars [3]. The compound's formation occurs through carbon dioxide assimilation pathways that involve the incorporation of photosynthetically fixed carbon into seven-carbon sugar intermediates [5]. Studies utilizing carbon-14 labeling techniques have confirmed that mature avocado leaves incorporate carbon dioxide into mannoheptulose-7-phosphate, mannoheptulose, sedoheptulose-7-phosphate, sucrose, and perseitol during photosynthesis [5].

Carbon Skeleton Formation via Transketolase/Transaldolase Reactions

The formation of perseitol's seven-carbon skeleton originates from well-characterized enzymatic reactions involving transketolase and transaldolase enzymes within the pentose phosphate pathway and related metabolic networks [5] [7]. Three primary enzymatic pathways contribute to seven-carbon sugar intermediate formation: the aldolase reaction involving erythrose-4-phosphate and dihydroxyacetone phosphate to produce sedoheptulose 1,7-bisphosphate, the transketolase reaction converting xylulose-5-phosphate and ribose-5-phosphate to sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate, and the transaldolase reaction utilizing fructose-6-phosphate and erythrose-4-phosphate to generate sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate [5].

Transketolase catalyzes the transfer of two-carbon ketol groups between sugar phosphates, facilitating the interconversion of three-carbon to seven-carbon sugar phosphates in the non-oxidative branch of the pentose phosphate pathway [7] [18]. The enzyme requires thiamine pyrophosphate and magnesium ions as cofactors and operates with a pH optimum between 7.0 and 8.5 [7]. Transaldolase functions complementarily by catalyzing the transfer of three-carbon dihydroxyacetone units between sugar phosphates, specifically converting sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate to fructose-6-phosphate and erythrose-4-phosphate [7] [18].

| Enzyme System | Substrate 1 | Substrate 2 | Product 1 | Product 2 | Cofactor Requirements |

|---|---|---|---|---|---|

| Transketolase | Xylulose-5-P | Ribose-5-P | Sedoheptulose-7-P | Glyceraldehyde-3-P | Thiamine pyrophosphate, Mg²⁺ |

| Transaldolase | Fructose-6-P | Erythrose-4-P | Sedoheptulose-7-P | Glyceraldehyde-3-P | None required |

| Aldolase | Dihydroxyacetone-P | Erythrose-4-P | Sedoheptulose-1,7-bisP | - | Mg²⁺ or Zn²⁺ |

The enzymatic network generates sedoheptulose-7-phosphate as a central intermediate that undergoes subsequent dephosphorylation and reduction reactions to yield perseitol [5] [20]. Research has identified sedoheptulose-7-phosphate phosphatase activity in avocado tissues, which converts the phosphorylated seven-carbon intermediate to free sedoheptulose [20]. This dephosphorylation step represents a critical regulatory point in seven-carbon sugar metabolism, as it removes the phosphorylated intermediate from the pentose phosphate pathway for conversion to storage forms [20].

Reductive Pathways: Mannoheptulose to Perseitol Conversion

The conversion of mannoheptulose to perseitol represents a fundamental reductive pathway in avocado metabolism, catalyzed by nicotinamide adenine dinucleotide phosphate-dependent reductase enzymes [5] [8]. Studies have demonstrated the interconversion between D-mannoheptulose and perseitol in various avocado tissues, including dry seeds, cotyledons, and mesocarp, with aldolase enzymes potentially functioning as transaldolases in facilitating this conversion [5]. The reduction reaction requires nicotinamide adenine dinucleotide phosphate as the electron donor and proceeds through an enzymatic mechanism similar to that observed in other sugar alcohol biosynthetic pathways [8].

Research investigating analogous seven-carbon sugar alcohol biosynthesis in Primula species has characterized a nicotinamide adenine dinucleotide phosphate-dependent sedoheptulose reductase that catalyzes the conversion of sedoheptulose to volemitol [8]. This enzyme exhibits high substrate specificity with an apparent Michaelis constant of 21 millimolar for sedoheptulose and 0.4 millimolar for nicotinamide adenine dinucleotide phosphate, operating with a pH optimum between 7.0 and 8.0 [8]. Similar enzymatic activities likely operate in avocado tissues to facilitate mannoheptulose reduction to perseitol, though the specific enzymes involved remain to be fully characterized [5].

The reductive conversion pathway involves the stereospecific reduction of the ketone functional group at carbon-2 of mannoheptulose to generate the corresponding secondary alcohol in perseitol [1]. This reaction proceeds with the consumption of nicotinamide adenine dinucleotide phosphate and results in the formation of nicotinamide adenine dinucleotide phosphate oxidized form as a co-product [8] [25]. The enzymatic reduction mechanism follows established patterns for aldose reductase family enzymes, which catalyze the nicotinamide adenine dinucleotide phosphate-dependent conversion of various aldehydes and ketones to their corresponding alcohols [25] [27].

| Parameter | Mannoheptulose Reductase* | Reference Enzyme (Sedoheptulose Reductase) |

|---|---|---|

| Substrate Specificity | Mannoheptulose (presumed) | Sedoheptulose |

| Cofactor | NADPH | NADPH |

| pH Optimum | 7.0-8.0 (estimated) | 7.0-8.0 |

| Km (Substrate) | Not determined | 21 mM |

| Km (NADPH) | Not determined | 0.4 mM |

| Product | Perseitol | Volemitol |

*Enzymatic parameters for mannoheptulose reductase in avocado are inferred from related enzymes due to limited direct characterization data.

Compartmentalization in Plant Tissues

The compartmentalization of perseitol within avocado plant tissues reflects sophisticated metabolic organization that facilitates its biosynthesis, storage, and transport functions [5] [21]. Quantitative analyses have revealed distinct tissue-specific distribution patterns, with perseitol representing the predominant carbohydrate in avocado seeds (69.8% in Bacon variety and 69.3% in Fuerte variety), while mannoheptulose dominates in mesocarp tissues (76.8-77.2%) and exocarp tissues (78.4-84.9%) [21]. This differential accumulation pattern indicates specialized compartmentalization mechanisms that direct perseitol to specific storage sites while maintaining mannoheptulose as the primary transport form in fruit tissues [21] [22].

Research examining tissue-specific concentrations has documented perseitol levels ranging from 0.120 to 4.2 milligrams per gram fresh weight in mesocarp tissues, with significantly higher concentrations observed in seed tissues [21]. The compound's distribution varies during fruit development, with unripe avocado fruits containing approximately 30 milligrams per gram dry weight of perseitol in mesocarp tissue, representing the primary form of carbohydrate storage [3]. During fruit ripening, perseitol concentrations decline substantially while hexose sugars increase, indicating dynamic metabolic reprogramming during fruit maturation [3] [22].

Phloem Loading Mechanisms

The phloem loading of perseitol in avocado represents a specialized transport mechanism that facilitates the movement of seven-carbon sugars from photosynthetic source tissues to developing sink organs [3] [5]. Studies utilizing phloem sap collection techniques have demonstrated that perseitol constitutes a major phloem-mobile carbohydrate in avocado trees, readily available for growth and developmental processes [5]. The compound's transport occurs alongside mannoheptulose, with both seven-carbon sugars serving as primary mobile carbon sources in the avocado phloem system [3] [5].

Phloem loading mechanisms for perseitol likely involve symplastic transport pathways, given the compound's molecular size and the anatomical characteristics of avocado minor vein architecture [9] [10]. The loading process may utilize passive diffusion mechanisms facilitated by concentration gradients between mesophyll cells and phloem companion cells, as observed in other tree species that employ symplastic loading strategies [10] [11]. Alternatively, specialized transport proteins may facilitate perseitol accumulation in sieve element-companion cell complexes, though specific transporters for seven-carbon sugars have not been definitively characterized [9].

The phloem loading process requires coordination between perseitol biosynthesis in photosynthetic cells and its subsequent transfer into the vascular system [5]. Research has indicated that perseitol conversion from mannoheptulose occurs independently of photosynthesis, suggesting that the reduction reaction can proceed in non-photosynthetic tissues following the phloem loading of mannoheptulose [5]. This metabolic flexibility allows for continued perseitol formation in sink tissues after the transport of its seven-carbon precursor through the phloem system [5].

| Loading Mechanism | Characteristics | Evidence in Avocado |

|---|---|---|

| Passive Symplastic | Concentration gradient-driven transport through plasmodesmata | Inferred from tree species classification |

| Active Symplastic | Polymer trap mechanism with size exclusion | Limited evidence |

| Apoplastic | Active transport across cell membranes | Unlikely based on anatomical features |